(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde
Description
(4S)-2,2-Dimethyl-1,3-dioxolane-4-acetaldehyde is a chiral dioxolane derivative characterized by a 1,3-dioxolane ring with two methyl groups at the 2-position and an acetaldehyde substituent at the 4-position. Its stereochemistry (4S configuration) plays a critical role in its reactivity and applications, particularly in asymmetric synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-5-6(10-7)3-4-8/h4,6H,3,5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUVKNKERZYGZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454541 | |
| Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32233-44-6 | |
| Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Synthesis from 1,3-Dioxolane-4-ethanol Derivative
According to a synthesis reported by Meyers et al. (1986), the preparation involves two key steps:
| Step | Reaction Conditions | Yield | Description |
|---|---|---|---|
| 1 | Treatment of 1,3-dioxolane-4-ethanol, 2,2-dimethyl-, 3,5-dinitrobenzoate (S) with potassium carbonate in methanol, 18 h at 23 °C | 83.8% | Deprotection or ester cleavage to yield the free alcohol intermediate |
| 2 | Oxidation of the alcohol with chromium trioxide (CrO3) in pyridine and dichloromethane at 0 °C for 20 min, then 23 °C for 20 min | 48.3% | Selective oxidation of the primary alcohol to the aldehyde |
This method effectively transforms a protected alcohol into the target aldehyde while preserving the (4S) stereochemistry.
Enantioselective Synthesis via Chiral Pure Dioxolane Intermediates
A more recent and scalable approach, described in a 2024 study published in The Journal of Organic Chemistry, involves:
- Starting from methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- Condensation with 2-benzyloxyacetaldehyde via transketalization using Dowex 50W X8 resin
- Formation of racemic mixtures followed by diastereomeric chiral amine salt formation to separate enantiomers
- Avoidance of costly and unstable chromatographic chiral separations by this salt formation method
- Subsequent steps to convert the chiral pure dioxolane intermediates into the aldehyde-containing target molecule with enantiomeric excess ≥ 99%
This method is advantageous for large-scale synthesis due to its scalability, high enantiomeric purity, and reduced reliance on chromatographic purification.
Oxidation Techniques
Oxidation of the corresponding alcohol intermediate to the aldehyde is commonly achieved using:
- Chromium-based oxidants such as CrO3 in pyridine/dichloromethane (Jones-type oxidation)
- Pyridinium chlorochromate (PCC) or similar mild oxidants to avoid overoxidation and maintain aldehyde integrity
The choice of oxidant and reaction conditions is crucial to prevent degradation or racemization of the sensitive dioxolane ring.
Summary of Key Reaction Conditions and Yields
Research Findings and Practical Considerations
- The stereochemistry at the 4-position is critical for biological activity and synthetic utility; thus, methods that ensure high enantiomeric excess are preferred.
- The use of chiral amine salts for resolution represents a significant advance over classical chromatographic methods, improving scalability and cost-effectiveness.
- Oxidation steps must be carefully controlled to avoid ring opening or overoxidation, with chromium-based oxidants being effective but requiring careful handling due to toxicity.
- The intermediate alcohols and esters used in these syntheses are often commercially available or accessible via standard organic transformations.
- The synthetic routes have been validated in peer-reviewed journals and have found applications in the synthesis of nucleoside analogues and antiviral agents, underscoring the compound’s synthetic importance.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(4S)-2,2-Dimethyl-1,3-dioxolane-4-acetaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. Its dioxolane ring structure makes it an effective chiral building block for asymmetric synthesis. This compound can be used to produce a variety of substituted dioxolane derivatives through oxidation, reduction, and substitution reactions .
Table 1: Key Reactions Involving this compound
| Reaction Type | Product Type | Description |
|---|---|---|
| Oxidation | Carboxylic acids or ketones | Converts aldehyde to carboxylic acid or ketone. |
| Reduction | Alcohols | Reduces aldehyde to primary alcohol. |
| Substitution | Various dioxolane derivatives | Forms new compounds based on nucleophilic substitution. |
Biological Applications
Potential Biological Activity
Research has indicated that this compound may exhibit biological activity, making it a candidate for further studies in medicinal chemistry. Its interactions with biomolecules are under investigation, particularly regarding its potential antimicrobial and antioxidant properties .
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial effects of various dioxolane derivatives, including this compound. Preliminary results suggested that these compounds could inhibit the growth of specific bacterial strains, highlighting their potential in developing new antimicrobial agents .
Industrial Applications
Use in Fine Chemicals and Fragrances
In the industrial sector, this compound is employed in the production of fine chemicals and flavoring agents. Its pleasant odor profile makes it suitable for use in fragrances and flavorings within the food industry .
Table 2: Industrial Applications of this compound
| Application Area | Specific Uses |
|---|---|
| Fine Chemicals | Intermediate for various syntheses |
| Fragrance Industry | Component in perfumes and scents |
| Flavoring Agents | Used in food and beverage products |
Mechanism of Action
The mechanism of action of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dioxolane ring structure may also influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key features of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde with structurally related compounds:
Physical and Spectral Properties
- Boiling/Melting Points : The (R)-enantiomer (CAS 106297-22-7) has a boiling point of 264.2°C and melting point of 14.2°C, which may differ slightly for the (4S) configuration due to enantiomeric packing effects .
- IR Spectroscopy : The nitrile group in compound 38 () exhibits a stretch at 2247 cm⁻¹, contrasting with the aldehyde C=O stretch (~1700 cm⁻¹) in the target compound .
Biological Activity
(4S)-2,2-Dimethyl-1,3-dioxolane-4-acetaldehyde is an organic compound characterized by its unique dioxolane ring structure and aldehyde functional group. This compound has gained interest in various fields, particularly in organic synthesis and medicinal chemistry. This article will delve into its biological activity, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- CAS Number : 32233-44-6
The compound's structure includes a five-membered ring containing two oxygen atoms (dioxolane) and an aldehyde group, which contributes to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can potentially alter the function of these biomolecules, leading to various biological effects. The aldehyde group is particularly reactive, allowing for typical reactions such as:
- Oxidation : Can be converted to carboxylic acids or ketones.
- Reduction : Can yield alcohols.
- Substitution : Can react with various nucleophiles to form substituted derivatives.
The dioxolane ring may also enhance the compound's binding affinity to specific molecular targets due to its steric and electronic properties .
1. Pharmaceutical Applications
Research indicates that compounds with similar structures have been explored for their roles in drug synthesis. For instance, the dioxolane moiety is often employed as a protecting group for carbonyl functionalities in organic synthesis. This property allows for selective reactions at other sites within the molecule while maintaining the integrity of the carbonyl group .
2. Toxicity and Safety
While there is no extensive research specifically addressing the toxicity of this compound, general safety assessments for similar compounds suggest that careful evaluation is necessary when considering their use in pharmaceutical applications .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Biological Activity | Applications |
|---|---|---|---|
| This compound | Dioxolane with Aldehyde | Limited research; potential drug intermediate | Organic synthesis |
| Methyl(2,2-Dimethyl-1,3-Dioxolan-4-Yl)Methyl Carbonate | Dioxolane derivative | Evaluated as a bio-based solvent | Green chemistry applications |
Q & A
Q. What are the common synthetic routes for (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, and what reagents are critical for protecting hydroxyl groups in its synthesis?
The synthesis typically begins with the protection of hydroxyl groups in a sugar precursor (e.g., arabinose) using acetone under acidic conditions (e.g., H₂SO₄) to form acetonides. This step is crucial for preventing unwanted side reactions . Key reagents include:
- Protection : Acetone and acid catalysts (e.g., H₂SO₄).
- Oxidation : KMnO₄ or CrO₃ to introduce aldehyde functionality.
- Reduction : NaBH₄ or LiAlH₄ for selective reduction of intermediates.
Q. How is the stereochemical purity of this compound confirmed during synthesis?
Stereochemical integrity is validated using:
- NMR Spectroscopy : Analysis of coupling constants and NOE effects to confirm the (4S) configuration .
- X-ray Crystallography : For unambiguous determination of absolute configuration in crystalline derivatives .
Q. What analytical techniques are used to assess the purity of this compound in research settings?
- HPLC : Reverse-phase chromatography with UV detection for quantifying impurities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.
- TLC : Rapid screening for reaction progress using silica gel plates .
Advanced Research Questions
Q. How can conflicting data on the enzyme inhibitory activity of dioxolane derivatives be resolved?
Discrepancies in enzyme inhibition studies (e.g., metabolic enzymes) may arise from:
- Structural variations : Minor stereochemical differences (e.g., 4S vs. 4R) can drastically alter binding affinity .
- Assay conditions : pH, temperature, and co-solvents (e.g., DMSO) may affect enzyme kinetics.
Resolution Strategy :- Standardize assay protocols (e.g., IC₅₀ measurements under controlled conditions).
- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
Q. What strategies optimize the regioselective deprotection of acetonide groups in derivatives of this compound?
Regioselectivity challenges arise due to steric hindrance from the 2,2-dimethyl groups. Effective approaches include:
Q. How does the compound’s stereochemistry influence its radical scavenging activity in oxidative stress studies?
The (4S) configuration enhances electron-donating capacity, critical for neutralizing reactive oxygen species (ROS). Comparative studies show:
- EPR Spectroscopy : Detection of stabilized radical intermediates.
- DFT Calculations : Predicting spin density distribution to explain activity trends .
Experimental Design & Data Analysis
Q. What in vitro models are suitable for studying the compound’s role in carbohydrate metabolism?
- Cell-free systems : Glycosyltransferase assays to evaluate its incorporation into oligosaccharides.
- HepG2 cells : Monitor glucose uptake and glycogen synthesis via fluorescence-based probes (e.g., 2-NBDG) .
Q. How can environmental degradation pathways of this compound be assessed?
- Biodegradation Studies : Use soil/water microcosms with LC-MS/MS to track degradation products.
- Computational Modeling : EPI Suite or TEST software to predict hydrolysis rates and ecotoxicity .
Methodological Challenges
Q. What are the limitations of using NMR for characterizing labile intermediates in its synthesis?
- Signal Broadening : Rapid equilibration of aldehyde hydrate forms in solution complicates peak assignment.
Mitigation :- Low-temperature NMR (e.g., 213 K) to stabilize intermediates.
- Derivatization with hydroxylamine to form stable oximes .
Q. How can synthetic yields be improved for large-scale production without compromising stereoselectivity?
- Flow Chemistry : Continuous processing to enhance mixing and heat transfer.
- Catalytic Asymmetric Methods : Chiral catalysts (e.g., organocatalysts) for enantioselective aldol reactions .
Data Contradiction Analysis
Q. Why do some studies report radical scavenging activity while others show no significant antioxidant effects?
- Concentration Dependence : Activity may plateau or decrease at high concentrations due to pro-oxidant effects.
- Assay Interference : The compound’s aldehyde group may react with ABTS⁺ or DPPH radicals, skewing results.
Recommendation : Validate findings using multiple assays (e.g., ORAC, FRAP) .
Structural & Functional Insights
Q. How does the 1,3-dioxolane ring affect the compound’s solubility and bioavailability?
- LogP Analysis : The ring increases hydrophobicity (predicted LogP ~1.2), enhancing membrane permeability.
- Caco-2 Assays : Measure apical-to-basal transport to assess intestinal absorption potential .
Safety & Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
